molecular formula C17H33BrO7 B606404 Bromo-PEG5-t-butyl ester CAS No. 1415800-38-2

Bromo-PEG5-t-butyl ester

Cat. No.: B606404
CAS No.: 1415800-38-2
M. Wt: 429.35
InChI Key: CFAPOEDUPYZKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. This compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

Bromo-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative . It is primarily used as a linker in the synthesis of various bioconjugates . Its primary targets are the molecules it is designed to link, which can vary depending on the specific application .

Mode of Action

The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide group is a very good leaving group for nucleophilic substitution reactions . This allows it to be replaced by other groups in a reaction, facilitating the linking process . The t-butyl protected carboxyl group can be deprotected under acidic conditions , revealing a carboxyl group that can participate in further reactions .

Biochemical Pathways

Instead, it facilitates the formation of bioconjugates that can interact with biological systems . The specific pathways affected would depend on the nature of these bioconjugates .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the bioconjugates it forms . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance the bioavailability of the bioconjugates . Detailed adme (absorption, distribution, metabolism, and excretion) properties would need to be determined for each specific bioconjugate .

Result of Action

The primary result of this compound’s action is the formation of bioconjugates . These can have a wide range of effects at the molecular and cellular level, depending on their composition . For example, they could be used to deliver drugs to specific cells, to label proteins for detection, or to crosslink molecules for structural studies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions can depend on the pH, temperature, and the presence of other reactive species . Furthermore, the stability and efficacy of the resulting bioconjugates can be affected by factors such as their storage conditions and the biological environment they are introduced to .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG5-t-butyl ester typically involves the reaction of a PEG derivative with a brominating agent and a t-butyl protecting group. The reaction conditions often include the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination and protection of the carboxyl group .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through techniques such as column chromatography or recrystallization.

Types of Reactions:

    Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bromo-PEG5-t-butyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Bromo-PEG3-t-butyl ester
  • Bromo-PEG4-t-butyl ester
  • Bromo-PEG6-t-butyl ester

Comparison: Bromo-PEG5-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives like Bromo-PEG3-t-butyl ester, it offers better solubility in aqueous media. On the other hand, longer PEG derivatives like Bromo-PEG6-t-butyl ester may offer higher solubility but could be less reactive due to steric hindrance .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAPOEDUPYZKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG5-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Bromo-PEG5-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Bromo-PEG5-t-butyl ester
Reactant of Route 4
Bromo-PEG5-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Bromo-PEG5-t-butyl ester
Reactant of Route 6
Bromo-PEG5-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.